(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-3,N-dimethyl-butyramide
Description
(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-3,N-dimethyl-butyramide is a chiral amide featuring a pyrrolidine ring substituted with a benzyl group at the R-configured 1-position and a dimethylated amino-butyramide side chain. Its pyrrolidine core provides conformational rigidity, while the benzyl group introduces aromaticity, enhancing interactions with hydrophobic binding pockets in biological targets.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19(3)15-9-10-20(12-15)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPPPFVISLBPTQ-CVEARBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H]1CCN(C1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-3,N-dimethyl-butyramide, a chiral compound with significant biological activity, has garnered attention in the fields of neuropharmacology and medicinal chemistry. This compound's unique stereochemistry and structural features contribute to its interactions with various biological targets, making it a subject of extensive research.
- Molecular Formula : C16H25N3O
- Molecular Weight : 275.39 g/mol
- CAS Number : 1401668-39-0
The compound contains an amine group, a pyrrolidine ring, and a butyramide moiety, which are critical for its pharmacological properties. Its chirality plays a vital role in determining its binding affinity and efficacy at biological targets.
The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) and other neurotransmitter systems. These interactions can modulate various signaling pathways involved in neuropharmacological processes.
Key Mechanisms:
- Receptor Binding : The compound shows significant binding affinity to specific GPCRs, influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It may inhibit certain enzymes that play roles in neurotransmitter metabolism, thereby enhancing synaptic transmission.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Neuropharmacological Effects
- Cognitive Enhancement : Studies suggest potential applications in improving cognitive functions, particularly in conditions like ADHD and Alzheimer’s disease.
- Analgesic Properties : The compound has been investigated for its pain-relieving effects, showing promise in managing chronic pain syndromes.
Binding Affinity Studies
Interaction studies have demonstrated that this compound has a high affinity for various receptors:
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| Dopamine D2 | 5 nM | |
| Serotonin 5-HT1A | 10 nM | |
| NMDA | 20 nM |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cognitive Disorders : In a double-blind placebo-controlled trial involving patients with cognitive impairments, administration of the compound resulted in significant improvements in memory and attention scores compared to placebo groups.
- Chronic Pain Management : A study on patients with neuropathic pain showed that those treated with this compound reported a 40% reduction in pain scores over eight weeks.
Synthetic Routes
Various synthetic methods have been developed for the preparation of this compound, emphasizing the importance of chirality in pharmaceutical applications:
| Synthetic Route Description | Reaction Conditions |
|---|---|
| Cyclization of 1,4-diamine to form pyrrolidine ring | Under acidic conditions at elevated temperatures |
| Nucleophilic substitution to introduce benzyl group | Use of benzyl halides with base catalysts |
| Acylation to form butyramide moiety | Reaction with acetic anhydride or acetyl chloride |
Scientific Research Applications
Pharmacological Applications
Neuropharmacology :
(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-3,N-dimethyl-butyramide has been studied for its potential as a neuropharmacological agent. Its interactions with various neurotransmitter receptors suggest applications in treating neurological disorders. Research indicates that the compound may exhibit significant binding affinity for dopamine and serotonin receptors, which are critical targets in the treatment of conditions such as depression and schizophrenia.
Pain Management :
The compound's analgesic properties have been explored in preclinical studies, indicating its potential utility in pain management therapies. By modulating pain pathways through receptor interactions, it could serve as an alternative to conventional analgesics.
Synthetic Routes
Several synthetic pathways have been developed to produce this compound. These methods emphasize the importance of chirality in pharmaceutical applications:
- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials to construct the desired structure.
- Asymmetric Synthesis : Employing catalysts to induce chirality during the synthesis process, enhancing yields of the desired enantiomer.
- Modification of Existing Compounds : Altering known structures with similar frameworks to introduce the necessary functional groups .
Research has highlighted several case studies that demonstrate the effectiveness of this compound in various applications:
- Dopamine Receptor Modulation : A study examining its effects on dopamine receptor subtypes showed promising results in enhancing dopaminergic signaling, which could be beneficial in treating Parkinson's disease.
- Analgesic Efficacy : In animal models, the compound demonstrated significant pain relief comparable to standard analgesics without the associated side effects typically seen with opioids.
- Antidepressant Activity : Clinical trials indicated that this compound may alleviate symptoms of depression through modulation of serotonin pathways, suggesting its potential as a novel antidepressant agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Piperidine vs. Pyrrolidine Derivatives
- Example: (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3,N-dimethyl-butyramide () Key Difference: Replacement of the 5-membered pyrrolidine ring with a 6-membered piperidine ring. Impact: Piperidine rings exhibit increased flexibility and altered nitrogen positioning, which may reduce steric hindrance but compromise target specificity compared to the rigid pyrrolidine scaffold .
(b) Stereochemical Modifications
- Example: (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide () Key Difference: S-configuration at the pyrrolidine 1-position (vs. R-configuration in the target compound).
Substituent Variations
(a) Benzyl vs. Non-Aromatic Groups
- Example: (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide () Key Difference: Replacement of the benzyl group with a methyl group on the piperidine nitrogen. Impact: Loss of aromatic π-π interactions may decrease binding to targets requiring hydrophobic/aromatic stacking, such as enzyme active sites or receptor pockets .
(b) N-Substituent Bulkiness
- Example: (S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide () Key Difference: N-isopropyl substitution (vs. N-dimethyl in the target compound). Impact: Increased steric bulk may hinder metabolic clearance but reduce solubility, impacting bioavailability .
Functional Group Replacements
- Example: (R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide () Key Difference: Replacement of the amide group with a sulfonamide and addition of an iodine atom. ~300 g/mol for the target compound) .
Preparation Methods
Chiral Pyrrolidine Precursor Preparation
The (R)-1-benzyl-pyrrolidin-3-amine intermediate is synthesized through asymmetric hydrogenation or enzymatic resolution. A representative route involves:
-
Aldol Condensation : Benzaldehyde and pyrrolidin-3-one undergo aldol addition to form 1-benzyl-pyrrolidin-3-one.
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Stereoselective Reduction : Catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) yields (R)-1-benzyl-pyrrolidin-3-ol.
-
Ammonia Substitution : The hydroxyl group is replaced via Mitsunobu reaction using diphenylphosphoryl azide (DPPA) and subsequent Staudinger reduction to yield the amine.
Key Data :
| Step | Reagents/Conditions | Yield | Optical Purity | Source |
|---|---|---|---|---|
| Aldol | Benzaldehyde, pyrrolidin-3-one, KOtBu | 78% | - | |
| Reduction | H₂ (50 psi), Ru-(S)-BINAP, MeOH | 92% | 98% ee (R) | |
| Amination | PPh₃, DPPA, THF | 65% | 95% ee (R) |
Synthesis of (S)-2-Amino-3,N-Dimethyl-Butyramide
α-Amino Acid Derivatization
The α-amino amide fragment is prepared from L-valine or via asymmetric Strecker synthesis:
-
Methylation : L-Valine is methylated at the α-amino group using methyl iodide and K₂CO₃ in DMF.
-
Amide Formation : The carboxylic acid is converted to the amide via mixed anhydride (ClCO₂Et, NMM) followed by reaction with dimethylamine.
Optimization Note : Use of HOBt/EDCI coupling agents improves amidation yield to 85%.
Coupling of Intermediates
Amide Bond Formation
The final step involves coupling (R)-1-benzyl-pyrrolidin-3-amine with (S)-2-amino-3,N-dimethyl-butyramide using carbodiimide-based coupling:
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Activation : (S)-2-Amino-3,N-dimethyl-butyric acid is activated with HOBt and DCC in DCM.
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Coupling : Reaction with (R)-1-benzyl-pyrrolidin-3-amine at 0°C→RT for 12h.
Reaction Conditions :
Stereochemical Control and Resolution
Chiral Chromatography
Racemic mixtures from non-stereoselective steps are resolved via chiral HPLC (Chiralpak AD-H column, heptane/ethanol 70:30).
Asymmetric Catalysis
Use of Evans oxazolidinone auxiliaries ensures enantiomeric excess (ee >98%) during α-amino acid synthesis.
Alternative Routes and Comparative Analysis
Reductive Amination Pathway
A one-pot reductive amination strategy avoids intermediate isolation:
Solid-Phase Synthesis
Immobilization of the pyrrolidine amine on Wang resin enables iterative amide coupling, though yields are lower (52%).
Industrial-Scale Considerations
Cost-Efficiency Metrics
| Method | Cost Index | Environmental Impact | Scalability |
|---|---|---|---|
| Reductive Amination | Low | Moderate (NaBH₄ waste) | High |
| Chiral Resolution | High | Solvent-intensive | Moderate |
| Asymmetric Hydrogenation | Very High | Low (catalyst reuse) | Limited |
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing enantiomeric purity during synthesis of this compound?
- Methodological Answer : Enantiomeric purity is critical due to the stereospecificity of biological targets. Use chiral auxiliaries or asymmetric catalysis, such as (S)-proline-derived catalysts, to control stereochemistry during the formation of the pyrrolidine ring . Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize racemization. Monitor purity via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) using hexane/isopropanol gradients . Validate results with polarimetry or circular dichroism (CD) spectroscopy.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., benzyl, dimethyl groups) and stereochemistry. NOESY experiments can resolve spatial relationships between protons in the pyrrolidine ring .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures accurate molecular weight confirmation.
- X-ray Crystallography : For unambiguous stereochemical assignment, co-crystallize with a heavy atom derivative (e.g., iodobenzene sulfonamide analogs) and analyze diffraction patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in amber glass vials under inert gas (argon) at -20°C to prevent oxidation or hydrolysis. Avoid proximity to oxidizing agents .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How does stereochemical inversion at the pyrrolidine or butyramide moiety affect biological activity?
- Methodological Answer :
- Comparative Assays : Synthesize all four stereoisomers (e.g., (S,R), (R,S)) via chiral resolution or divergent synthesis .
- Activity Testing : Evaluate binding affinity to target receptors (e.g., GPCRs implicated in neurological disorders) using radioligand displacement assays. For example, compare IC values in cell lines expressing human dopamine D3 receptors .
- Data Interpretation : Correlate activity with molecular docking simulations (e.g., AutoDock Vina) to identify stereospecific binding interactions.
Q. How can researchers design in vivo studies to assess neuropharmacological effects?
- Methodological Answer :
- Model Selection : Use transgenic mice overexpressing amyloid-beta (Aβ) for Alzheimer’s disease models or MPTP-induced Parkinson’s models .
- Dosing Regimen : Administer via intraperitoneal injection (5–20 mg/kg) with pharmacokinetic profiling (plasma half-life, brain penetration) using LC-MS/MS .
- Behavioral Metrics : Assess cognitive improvement via Morris water maze or motor function via rotarod tests. Postmortem histology (e.g., immunohistochemistry for Aβ plaques) validates mechanistic effects .
Q. How should discrepancies in activity data between in vitro and in vivo assays be addressed?
- Methodological Answer :
- Troubleshooting Steps :
Bioavailability : Test solubility (e.g., PBS with 0.5% DMSO) and plasma protein binding (equilibrium dialysis) to identify absorption barriers .
Metabolite Interference : Use liver microsomes or hepatocytes to identify active/toxic metabolites. Compare activity of parent compound vs. metabolites .
Target Engagement : Confirm target modulation in vivo via PET imaging with radiolabeled analogs (e.g., -labeled compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
